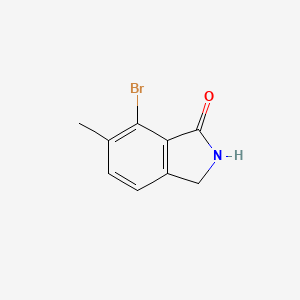

7-Bromo-6-methylisoindolin-1-one

Description

7-Bromo-6-methylisoindolin-1-one (CAS: 1226879-79-3) is a brominated isoindolinone derivative featuring a methyl substituent at the 6-position and a bromine atom at the 7-position of the fused benzene ring. Isoindolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a lactam ring. This compound is part of a broader class of 5-membered heterocycles, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity .

For example, bromination of 7-aminoisoindolin-1-one yields 7-Amino-4-bromoisoindolin-1-one (78% yield) , suggesting that similar strategies could apply to introducing bromine and methyl groups at specific positions.

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

7-bromo-6-methyl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-3-6-4-11-9(12)7(6)8(5)10/h2-3H,4H2,1H3,(H,11,12) |

InChI Key |

XWPWMJAFYWBEOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CNC2=O)C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylisoindolin-1-one typically involves the bromination of 6-methylisoindolin-1-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methylisoindolin-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of 7-substituted-6-methylisoindolin-1-one derivatives.

Oxidation Reactions: Formation of isoindolinone derivatives with additional functional groups.

Reduction Reactions: Formation of isoindoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8BrNO

- Molecular Weight : 226.07 g/mol

The compound belongs to the isoindolinone family, which is known for its potential therapeutic effects. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for drug development.

Medicinal Chemistry

7-Bromo-6-methylisoindolin-1-one serves as a building block for synthesizing pharmaceutical compounds. Its ability to modulate enzyme activity and receptor signaling makes it suitable for developing drugs targeting various diseases, including cancer.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various human cancer cell lines. It acts primarily by inhibiting cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation. This inhibition leads to disrupted cell proliferation and altered gene expression in cancer cells .

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Neuroprotective Effects

In preclinical models, this compound has demonstrated neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This indicates a possible role in treating neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of this compound:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methylisoindolin-1-one is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carbonyl group in the compound’s structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds exhibit high structural similarity to this compound, as indicated by similarity scores (0.80–0.90) derived from molecular fingerprint analysis :

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| 7-Bromo-6-methoxyisoindolin-1-one | 1226879-79-3 | 7-Br, 6-OCH3 | C9H8BrNO2 | 258.07 | 0.90 |

| 7-Bromo-2,3-dihydro-isoindol-1-one | 200049-46-3 | 7-Br, non-aromatic ring | C8H6BrNO | 212.04 | 0.86 |

| 4-Bromo-2-methylisoindolin-1-one | 435273-55-5 | 4-Br, 2-CH3 | C8H6BrNO | 212.04 | 0.82 |

| 4-Bromo-7-nitroisoindolin-1-one | 765948-99-0 | 4-Br, 7-NO2 | C8H5BrN2O3 | 257.04 | Not provided |

Substituent Effects on Properties

Positional Isomerism: The bromine position significantly impacts reactivity and bioactivity. For instance, 4-Bromo-2-methylisoindolin-1-one (4-Br, 2-CH3) has a lower similarity score (0.82) compared to 7-Bromo-6-methoxyisoindolin-1-one (0.90), highlighting the importance of substituent placement .

Functional Group Variations: Methoxy vs. Methyl: The 6-methoxy derivative (C9H8BrNO2) has higher polarity than the 6-methyl analog (C9H8BrNO), likely enhancing aqueous solubility but reducing membrane permeability . Nitro Groups: 4-Bromo-7-nitroisoindolin-1-one (CAS: 765948-99-0) incorporates a nitro group, which increases molecular weight (257.04 vs.

Synthetic Accessibility: Brominated derivatives are typically synthesized via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, 7-Amino-4-bromoisoindolin-1-one is prepared using bromination agents like NBS (N-bromosuccinimide) .

Biological Activity

7-Bromo-6-methylisoindolin-1-one is a chemical compound notable for its unique isoindolinone structure, characterized by the presence of a bromine atom at the 7-position and a methyl group at the 6-position. With a molecular formula of C_10H_8BrN and a molecular weight of approximately 226.07 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor signaling .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions, often employing bromination methods. A common approach is the reaction of 5-methyl-2,3-dihydro-1H-isoindol-1-one with bromine under controlled conditions, which allows for selective bromination at the 7-position . The structural features of this compound facilitate interactions with various biological targets, making it a candidate for pharmacological studies.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, particularly those involved in cellular signaling pathways. For instance, studies have shown that it may inhibit specific enzymes related to immune responses, highlighting its potential as an immunomodulatory agent .

Receptor Interaction

The compound's interaction with biological receptors is another area of interest. Preliminary findings suggest that it may act as an allosteric modulator for certain muscarinic acetylcholine receptors, which are critical in various neurological processes . This modulation could lead to therapeutic applications in treating neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that derivatives of isoindolinones, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 4.15 μM to 10.3 μM against Jurkat cells, indicating significant anti-proliferative effects .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable solubility and stability profiles, which are essential for drug development. For instance, it has been reported to maintain over 90% viability in NK cell assays while exhibiting minimal toxicity . The compound's stability in various microsomal systems suggests a potential for further development into therapeutic agents.

Comparative Analysis with Analogous Compounds

A comparative analysis with structurally similar compounds highlights the unique reactivity characteristics of this compound. The following table summarizes key analogs and their distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-6-methylisoindolin-1-one | Chlorine instead of bromine | Less reactive than brominated analogs |

| 7-Fluoro-6-methylisoindolin-1-one | Fluorine substitution | Smaller size may affect binding interactions |

| 7-Iodo-6-methylisoindolin-1-one | Iodine substitution | More reactive than bromine but larger size |

The presence of bromine in this compound enhances its reactivity compared to its analogs, allowing for versatile synthetic modifications while retaining favorable biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.